molecular formula C14H13NO3 B1429635 2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 409109-10-0

2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1429635
CAS RN: 409109-10-0
M. Wt: 243.26 g/mol
InChI Key: OGGPZZFCSMEQJG-UHFFFAOYSA-N
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Description

2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione, also known as PHD-1 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PHD-1 inhibitors have been shown to increase the production of erythropoietin, which stimulates the production of red blood cells and can be used to treat anemia. In addition, PHD-1 inhibitors have been investigated for their potential to treat other conditions such as ischemic heart disease, stroke, and cancer.

Scientific Research Applications

Sustainable Chemistry: Mechanochemistry and Eco-Bases

The compound has been utilized in sustainable chemistry through mechanochemical methods to perform Michael addition reactions . This approach is solvent-free and employs bio-sourced bases, known as Eco-bases, which are derived from plants. The process is efficient, rapid, and requires low catalyst loading, making it an environmentally friendly alternative to traditional synthesis methods.

Organic Synthesis: Cyclopentenone Derivatives

In organic synthesis, this compound serves as a precursor for the synthesis of cyclopentenone derivatives . These derivatives are important in the construction of complex organic molecules and have applications in pharmaceuticals and agrochemicals.

Green Catalysis: Eco-base Development

The compound is instrumental in the development of new Eco-bases . These are heterogeneous catalysts prepared from plants, offering a green alternative to classical bases. They can be recycled and reused multiple times without loss of performance.

Material Science: Functionalized Alkenone Derivatives

In material science, the compound is used for the mechano-assisted construction of functionalized alkenone derivatives . These derivatives have potential applications in the development of new materials with unique properties.

Analytical Chemistry: Chromatography

The compound and its derivatives can be purified using flash chromatography , a technique widely used in analytical chemistry for the separation and purification of complex mixtures.

Environmental Science: Phytomanagement

Lastly, the compound plays a role in phytomanagement , where plant-based solutions are used to manage environmental issues. The Eco-bases derived from this compound can be part of strategies to remediate contaminated sites using plants.

properties

IUPAC Name

2-(3-oxocyclohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGPZZFCSMEQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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